N-(2-ethylphenyl)-2-phenylsulfanylpropanamide
Description
N-(2-ethylphenyl)-2-phenylsulfanylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl-substituted phenyl group and a phenylsulfanyl group attached to a propanamide backbone
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-3-14-9-7-8-12-16(14)18-17(19)13(2)20-15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEKYMXJPOPEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-phenylsulfanylpropanamide typically involves the reaction of 2-ethylphenylamine with 2-phenylsulfanylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-phenylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides with different nucleophiles.
Scientific Research Applications
N-(2-ethylphenyl)-2-phenylsulfanylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential as an analgesic and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-phenylsulfanylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide
- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
- 2-pyridone-containing heterocycles
Uniqueness
N-(2-ethylphenyl)-2-phenylsulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethyl-substituted phenyl group and a phenylsulfanyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
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